molecular formula C18H15PS2 B14310959 Benzenethiol, 2,2'-(phenylphosphinidene)bis- CAS No. 119327-18-3

Benzenethiol, 2,2'-(phenylphosphinidene)bis-

Katalognummer: B14310959
CAS-Nummer: 119327-18-3
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: PEBXCMUXDOYQLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenethiol, 2,2’-(phenylphosphinidene)bis-: is a chemical compound with the molecular formula C18H15PS2 and a molecular weight of 326.42 g/mol It is characterized by the presence of a benzenethiol group and a phenylphosphinidene group, making it a unique organophosphorus compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 2,2’-(phenylphosphinidene)bis- typically involves the reaction of benzenethiol with a suitable phosphorus-containing reagent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Benzenethiol, 2,2’-(phenylphosphinidene)bis- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Benzenethiol, 2,2’-(phenylphosphinidene)bis- is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable for developing new synthetic methodologies .

Biology and Medicine: The compound’s potential biological activity makes it a subject of interest in medicinal chemistry. Researchers are exploring its use as a precursor for developing new pharmaceuticals and therapeutic agents .

Industry: In the industrial sector, Benzenethiol, 2,2’-(phenylphosphinidene)bis- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Wirkmechanismus

The mechanism by which Benzenethiol, 2,2’-(phenylphosphinidene)bis- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s thiol and phosphinidene groups can interact with various biological molecules, leading to changes in their structure and function. These interactions may involve covalent bonding, hydrogen bonding, or van der Waals forces .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzenethiol, 2,2’-(phenylphosphinidene)bis- is unique due to the presence of both benzenethiol and phenylphosphinidene groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile compared to similar compounds .

Eigenschaften

CAS-Nummer

119327-18-3

Molekularformel

C18H15PS2

Molekulargewicht

326.4 g/mol

IUPAC-Name

2-[phenyl-(2-sulfanylphenyl)phosphanyl]benzenethiol

InChI

InChI=1S/C18H15PS2/c20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21/h1-13,20-21H

InChI-Schlüssel

PEBXCMUXDOYQLY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2S)C3=CC=CC=C3S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.